molecular formula C13H12ClNO B1332019 4-Benzyloxy-3-chloroaniline CAS No. 59404-86-3

4-Benzyloxy-3-chloroaniline

Cat. No. B1332019
CAS RN: 59404-86-3
M. Wt: 233.69 g/mol
InChI Key: WOWKZTBVWKKGJV-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-chloroaniline is a chemical compound that has been synthesized and studied for various applications. The compound is characterized by the presence of a benzyloxy group and a chloro group attached to an aniline ring. It is a derivative of chloroaniline and has been the subject of research due to its potential utility in various chemical reactions and its role in the synthesis of other compounds.

Synthesis Analysis

The synthesis of 4-benzyloxy-3-chloroaniline has been described as a safe and convenient process. According to the research, the compound can be synthesized on a large scale from commercially available 4-benzyloxy-3-chloronitrobenzene. The nitro group of this precursor is reduced using tin(II) chloride (SnCl2) to yield 4-benzyloxy-3-chloroaniline with high purity and without tin residues. This method is noted for its suitability for kilogram-scale production, indicating its potential for industrial applications .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-benzyloxy-3-chloroaniline is not detailed in the provided papers, related compounds have been studied using Raman spectroscopy. For instance, chloroanilines with different substituents have been synthesized and their molecular conformations analyzed. The Raman spectra of these compounds change with temperature, indicating phase transitions and providing insights into the molecular conformations and vibrations, such as the CH out-of-plane vibration of the benzene ring . These findings can be extrapolated to understand the structural behavior of 4-benzyloxy-3-chloroaniline under different conditions.

Chemical Reactions Analysis

The chemical behavior of chloroaniline derivatives has been explored, particularly in oxidation reactions. For example, the peroxidation of 4-chloroaniline leads to the production of various compounds, including 2-amino-5-(4-chloroanilino-)benzoquinone-di-4-chloroanil, and involves the elimination of chloride ions. The study of these reactions has identified intermediates and products, which helps in understanding the reactivity and potential pathways for the transformation of chloroaniline derivatives . Although these findings do not directly pertain to 4-benzyloxy-3-chloroaniline, they provide a context for the types of reactions that chloroaniline compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-benzyloxy-3-chloroaniline are not explicitly discussed in the provided papers. However, the synthesis paper implies that the compound is stable and can be obtained in high purity, which suggests favorable physical properties for handling and storage. The chemical properties of related compounds, such as their phase behavior and reactivity in deamination reactions, have been studied, providing a basis for understanding the reactivity of the benzyl and chloro substituents in various chemical environments .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 4-Benzyloxy-3-chloroaniline has been synthesized through various processes. A notable method involves reducing 4-benzyloxy-3-chloronitrobenzene using SnCl2, yielding high purity 4-benzyloxy-3-chloroaniline (Chen, Nilsen, Choudhury, & Sorgi, 2008).
  • Formation of Azo-Pyrazoline Derivatives : It's been used in the synthesis of biologically active azo-pyrazoline derivatives, involving a process of diazotization, coupling reaction, and Michael addition reaction. These derivatives demonstrated significant antibacterial activity against E. coli and S. aureus (Hawaiz & Samad, 2012).

Environmental and Biological Interactions

  • Oxidative Transformations : Studies have explored the peroxidation of 4-chloroaniline, a related compound, revealing insights into its oxidative transformation products and the elimination of chloride ion (Holland & Saunders, 1968).
  • Photolysis Studies : Photolysis of 4-chloroaniline, a compound structurally related to 4-benzyloxy-3-chloroaniline, has shown efficient photoheterolysis in polar media, forming various chemical species and indicating potential environmental transformation pathways (Guizzardi, Mella, Fagnoni, Freccero, & Albini, 2001).
  • Biodegradation Studies : Research has identified bacteria capable of degrading 4-chloroaniline, suggesting potential applications in bioremediation of environments contaminated with similar compounds (Vangnai & Petchkroh, 2007).

Chemical Analysis and Applications

  • Crystal Structure Analysis : The crystal and molecular structure of related compounds like 1-Chloro-2-methyl-4-nitrobenzene, derived from 4-chloroaniline, have been studied, providing insights into molecular conformations and intermolecular interactions (Saeed & Simpson, 2012).
  • Cross-linkage with Humus Constituents : Investigations into the cross-coupling reactions between anilines and phenolic humus constituents have demonstrated potential pathways for environmental interactions of 4-chloroaniline and related compounds (Bollag, Minard, & Liu, 1983).

Safety And Hazards

4-Benzyloxy-3-chloroaniline is classified as an irritant . It is advised to avoid breathing dust, ensure adequate ventilation, and use personal protective equipment as required . It should not be released into the environment .

properties

IUPAC Name

3-chloro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWKZTBVWKKGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361497
Record name 4-Benzyloxy-3-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-chloroaniline

CAS RN

59404-86-3
Record name 4-Benzyloxy-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-chloroaniline
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Synthesis routes and methods I

Procedure details

The 4-benzyloxy-3-chloroaniline was prepared from 3-chloro-4hydroxybenzoic acid using the same procedure described for the preparation of 4-benzyloxy-2-chloroaniline (Scheme 3). 1H NMR (300 MHz, CDCl3) δ:7.35 (m, 5 H), 6.77 (d, J=8.9 Hz, 1 H), 6.72 (d, J=2.1 Hz, 1 H), 6.49 (dd, J=8.9, 2.1 Hz, 1 H), 5.2 (s, 2 H), 3.55 (br s, 2 H).
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Synthesis routes and methods II

Procedure details

1-Benzyloxy-2-chloro-4-nitrobenzene (10.0 g, 37.9 mmol) and iron powder (10.6 g, 189.6 mmol) were mixed in 250 mL acetic acid and were stirred at rt overnight. The reaction mixture was filtered through a pad of Celite®, and washed with EtOAc. The filtrate was concentrated in vacuo and neutralized with saturated Na2CO3 solution. The contents were extracted with EtOAc (6×300 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. The resulting crude material was triturated with Hex/EtOAc (2:1) to furnish 4-Benzyloxy-3-chloro-phenylamine (7.8 g, 88%) as a white solid. 1H-NMR (DMSO-d6) δ 7.43-7.30 (m, 5H), 6.90 (d, 1H), 6.63 (d, 1H), 6.46 (dd, 1H), 4.99 (s, 2H), 4.92 (s, 2H); LCMS RT=2.09 min; [M+H]+=234.5.
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10 g
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250 mL
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10.6 g
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Synthesis routes and methods III

Procedure details

To 4-amino-2-chlorophenol (7.23g, 50 mmol) dissolved in acetone (250 mL), was added potassium carbonate (6.94 g, 50 mmol), followed by the addition of benzyl chloride (5.8 mL, 50 mmol), tetrabutylammonium bromide (TBAB) (1.66 g, 5 mmol), and potassium hydroxide (2.84 g, 50 mmol). The reaction mixture was allowed to stir at reflux overnight under nitrogen. The reaction mixture was extracted three times using dichloromethane; the combined organic layers were washed with brine and dried over potassium carbonate. The sample was concentrated and the resulting oil was dried overnight under vacuum. The material was purified by silica gel flash column chromatography eluting with 50:50 v:v hexanes:ethyl acetate and the collected fractions were concentrated in vacuo to give E1 (9.3 g, 80%); mp 54° C.; HPLC: Inertsil ODS 3V C18, 40:30:30 [KH2PO4 (0.01 M, pH 3.2): CH3OH: CH3CN], 264 nm, Rt 14.8 min, 98.7% purity; MS (TOF ES+) m/z 234 (M+H, 100).
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7.23 g
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250 mL
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6.94 g
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5.8 mL
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2.84 g
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1.66 g
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Yield
80%

Synthesis routes and methods IV

Procedure details

A mixture of 6.59 g (0.025 moles) of the 4-benzyloxy-3-chloro nitrobenzene (example 4), 4.19 g (0.075 moles) of iron powder, and 12.04 g (0.225 moles) of ammonium chloride in 100 ml of ethanol and 25 ml of water was stirred mechanically and refluxed for half an hour. The reaction was allowed to cool and stir for 1 hour. The mixture was filtered and solids were washed with ethanol. The combined filtrates were taken to dryness in vacuo. This solid was dissolved in methylene chloride and passed through Magnesol. Removal of the solvent from the filtrate in vacuo gave 5.60 g of title compound.
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6.59 g
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12.04 g
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100 mL
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25 mL
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4.19 g
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyloxy-3-chloroaniline
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Reactant of Route 6
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4-Benzyloxy-3-chloroaniline

Citations

For This Compound
24
Citations
H Chen, CN Nilsen, A Choudhury, KL Sorgi - Arkivoc, 2008 - arkat-usa.org
… 4-benzyloxy-3-chloroaniline is described. The commercially available 4-benzyloxy-3-chloronitrobenzene is reduced conveniently using SnCl2 to afford 4-benzyloxy-3-chloroaniline in …
Number of citations: 11 www.arkat-usa.org
HR Tsou, EG Overbeek-Klumpers… - Journal of medicinal …, 2005 - ACS Publications
… A suspension of 2.60 g (11.15 mmol) of 4-benzyloxy-3-chloroaniline, 3.1 g (11.15 mmol) of 4-chloro-7-methoxy-6-nitroquinoline-3-carbonitrile, 9 and 0.3 g of pyridine hydrochloride in …
Number of citations: 329 pubs.acs.org
W Devine, JL Woodring, U Swaminathan… - Journal of medicinal …, 2015 - ACS Publications
Tropical protozoal infections are a significant cause of morbidity and mortality worldwide; four in particular (human African trypanosomiasis (HAT), Chagas disease, cutaneous …
Number of citations: 65 pubs.acs.org
W Devine, SM Thomas, J Erath… - ACS Medicinal …, 2017 - ACS Publications
… We had previously observed that truncation of the similar 4-benzyloxy-3-chloroaniline group in our quinazoline series led only to a 3-fold loss in activity (cf. NEU-369, 5 versus NEU-555, …
Number of citations: 21 pubs.acs.org
TM Bustamante, CH Campos, MA Fraga, JLG Fierro… - Journal of …, 2020 - Elsevier
This study describes the synthesis of palladium-promoted Co@SiO 2 catalyst developed by electrostatic immobilization of Pd ionic precursor onto Co 3 O 4 nanoparticles core, coated …
Number of citations: 23 www.sciencedirect.com
M Takasaki, Y Motoyama, K Higashi, SH Yoon… - ptemp-acs-86465354135.s3 …
Chemical shifts for 1 H NMR are described in parts per million downfield from tetramethylsilane as an internal standard (δ= 0) in CDCl3 unless otherwise noted. Chemical shifts for 13 C …
A Elkamhawy, S Paik, JH Park, HJ Kim, AHE Hassan… - Bioorganic …, 2021 - Elsevier
Up to date, the current clinical practice employs only symptomatic treatments for management of Parkinson's disease (PD) but unable to stop disease progression. The discovery of new …
Number of citations: 8 www.sciencedirect.com
N Shankaraiah, N Markandeya… - …, 2009 - thieme-connect.com
An efficient and inexpensive method using microwave-assisted irradiation with Ni 2 B for the syntheses of aromatic amines, pyrrolobenzodiazepines as well as pyrroloquinazolinones …
Number of citations: 19 www.thieme-connect.com
K Leckett - 2016 - macsphere.mcmaster.ca
The synthesis of chemical libraries is a fundamental tool used to identify molecules with desirable biological activity. Recent developments in combinatorial synthesis techniques have …
Number of citations: 1 macsphere.mcmaster.ca
WG Devine - 2015 - search.proquest.com
Neglected tropical diseases (NTDs) are a global burden affecting the lives of over 1 billion people worldwide. Current chemotherapeutics suffer from a slew of undesirable properties, …
Number of citations: 2 search.proquest.com

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